inS3-54-A26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

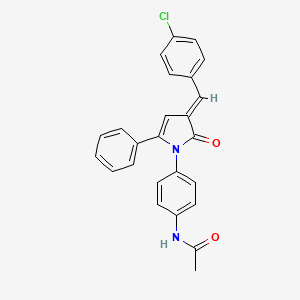

C25H19ClN2O2 |

|---|---|

Molecular Weight |

414.9 g/mol |

IUPAC Name |

N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide |

InChI |

InChI=1S/C25H19ClN2O2/c1-17(29)27-22-11-13-23(14-12-22)28-24(19-5-3-2-4-6-19)16-20(25(28)30)15-18-7-9-21(26)10-8-18/h2-16H,1H3,(H,27,29)/b20-15+ |

InChI Key |

LPRJQLIUDBUOPH-HMMYKYKNSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4 |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of inS3-54 Series STAT3 Inhibitors

A Note to the Reader: The query for "inS3-54-A26" as an IRAK4 inhibitor appears to conflate a known series of STAT3 inhibitors with a different therapeutic target. All available scientific literature identifies compounds in the "inS3-54" series, including this compound and its more extensively characterized analog inS3-54A18, as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) that act by targeting its DNA-binding domain.[1][2][3][4][5][6] This guide will, therefore, provide a comprehensive overview of the mechanism of action of this series of compounds as STAT3 inhibitors. A brief, separate overview of the IRAK4 signaling pathway is provided for informational purposes.

Core Mechanism of Action: Targeting the STAT3 DNA-Binding Domain

The inS3-54 series of small molecules, including inS3-54 and its optimized successor inS3-54A18, represent a novel class of STAT3 inhibitors.[5][7][8][9] Unlike many other STAT3 inhibitors that target the SH2 domain to prevent dimerization, inS3-54 and its analogs directly bind to the DNA-binding domain (DBD) of STAT3.[5][7][8][9] This interaction sterically hinders the binding of STAT3 to its consensus DNA sequences in the promoters of target genes.[7][10]

Crucially, this mechanism of action does not interfere with the upstream activation of STAT3, such as its phosphorylation at Tyr705 by Janus kinases (JAKs) in response to cytokine signaling (e.g., IL-6), nor does it prevent the subsequent dimerization of STAT3.[1][7][10] Instead, it specifically abrogates the final step in the canonical STAT3 signaling pathway: the transcriptional activation of downstream genes that are critical for cell proliferation, survival, migration, and invasion.[7][8][10] By preventing STAT3 from binding to chromatin, these inhibitors effectively shut down its function as a transcription factor.[7][10]

Signaling Pathway Diagram

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of the inS3-54 series of STAT3 inhibitors.

Table 1: In Vitro Activity of inS3-54 and its Analogs

| Compound | Assay | Cell Line | IC50 | Reference |

| inS3-54 | STAT3 DNA-binding (EMSA) | - | ~20 µM | [10] |

| This compound | Cytotoxicity | Non-cancerous lung fibroblasts | 4.0 µM | [4][6] |

| inS3-54A18 | Wound Healing (Migration) | A549 | 5 µM (36% inhibition) | [1][3] |

| inS3-54A18 | Wound Healing (Migration) | MDA-MB-231 | 5 µM (24% inhibition) | [1][3] |

Table 2: In Vivo Activity of inS3-54A18

| Compound | Model | Dosing | Outcome | Reference |

| inS3-54A18 | A549 Xenograft | 200 mg/kg, p.o. | Inhibition of tumor growth and metastasis | [1][3][5] |

Detailed Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

Objective: To determine the in vitro inhibitory effect of a compound on the DNA-binding activity of STAT3.

Protocol:

-

Probe Preparation: A double-stranded DNA oligonucleotide probe containing the STAT3 consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Recombinant human STAT3 protein is incubated with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

Inhibitor Treatment: The compound of interest (e.g., inS3-54) is added to the binding reaction at various concentrations.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA-protein complexes. A decrease in the intensity of the STAT3-DNA band in the presence of the inhibitor indicates inhibition of DNA binding.[10]

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To assess the in situ binding of STAT3 to the promoters of its target genes within cells.

Protocol:

-

Cross-linking: Cells are treated with the inhibitor or vehicle, followed by treatment with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for STAT3, which is coupled to magnetic beads. This selectively pulls down STAT3 and any DNA to which it is bound.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the promoter regions of known STAT3 target genes (e.g., Twist, cyclin D1). A reduction in the amount of promoter DNA amplified in inhibitor-treated cells compared to control cells indicates that the inhibitor has blocked the binding of STAT3 to these promoters in situ.[7][10]

Experimental Workflow Diagram

Caption: A simplified workflow for a Chromatin Immunoprecipitation (ChIP) assay.

A Brief Overview of IRAK4 Signaling

For informational purposes, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway.[11][12] It functions downstream of Toll-like receptors (TLRs) and the IL-1 receptor.[11] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88.[11] IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines.[11] IRAK4 inhibitors, therefore, represent a therapeutic strategy for a variety of inflammatory and autoimmune diseases, as well as certain cancers.[11][12]

IRAK4 Signaling Pathway Diagram

Caption: A simplified overview of the IRAK4 signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. inS3-54A18|STAT3 inhibitor|cas 328998-53-4|DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A small molecule compound targeting STAT3 DNA-binding domain inhibits cancer cell proliferation, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

inS3-54: A Novel STAT3 Inhibitor Targeting the DNA-Binding Domain

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of inS3-54 and its derivatives, a series of novel small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutively activated STAT3 is a key driver in numerous human cancers, promoting tumor growth, metastasis, and immune evasion, making it a prime target for therapeutic intervention.[1][2][3] This document details the experimental data, protocols, and signaling pathways associated with inS3-54, offering a comprehensive resource for researchers in oncology and drug development.

Discovery and Optimization

inS3-54 was identified through an improved in silico virtual screening strategy aimed at targeting the DNA-binding domain (DBD) of STAT3, a region previously considered "undruggable".[1][2][4] This compound, chemically identified as 4-[(3E)-3-[(4-nitrophenyl)-methylidene]-2-oxo-5-phenylpyrrol-1-yl] benzoic acid, demonstrated a preferential ability to suppress the proliferation of cancer cells over non-cancerous cells.[1]

Further structure-activity relationship (SAR) guided optimization led to the development of an improved lead compound, inS3-54A18.[4] This derivative exhibited increased specificity and enhanced pharmacological properties, including improved solubility for oral administration.[4]

Mechanism of Action

Biochemical analyses have revealed that inS3-54 and its derivatives function by directly binding to the DNA-binding domain of STAT3.[1][4] This interaction selectively inhibits the binding of STAT3 to its DNA targets without affecting the upstream activation and dimerization of the STAT3 protein.[1][2] By preventing STAT3 from binding to the promoters of its target genes, inS3-54 effectively downregulates the expression of proteins crucial for cancer cell proliferation, survival, migration, and invasion.[1][5]

Signaling Pathway

The following diagram illustrates the targeted mechanism of action of inS3-54 in the STAT3 signaling pathway.

Caption: Mechanism of inS3-54 action on the STAT3 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for inS3-54 and its derivatives.

| Compound | Target | Assay | IC50 (µM) | Reference |

| inS3-54 | STAT3 DNA Binding | Electrophoretic Mobility Shift Assay (EMSA) | 20 | |

| inS3-54 | A549 Cell Proliferation | Cell Viability Assay | <6 | [3] |

| inS3-54 | MDA-MB-231 Cell Proliferation | Cell Viability Assay | <6 | [3] |

| inS3-54 | Non-cancerous Lung Fibroblasts | Cell Viability Assay | 4.0 (Toxic IC50) |

Table 1: In vitro activity of inS3-54.

| Cell Line | Treatment | Wound Healing (24h) | Reference |

| A549 | Control | ~57% | [1] |

| A549 | 10 µM inS3-54 | ~42% | [1] |

| A549 | 20 µM inS3-54 | ~23% | [1] |

| MDA-MB-231 | Control | ~95% | [1] |

| MDA-MB-231 | 10 µM inS3-54 | ~77% | [1] |

| MDA-MB-231 | 20 µM inS3-54 | ~39% | [1] |

Table 2: Effect of inS3-54 on cancer cell migration.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of inS3-54 are provided below.

Virtual Screening Protocol

The identification of inS3-54 was achieved through a structure-based virtual screening approach. This multi-step process involved:

-

Target Preparation: The crystal structure of the STAT3 DNA-binding domain was prepared for docking.

-

Pharmacophore Modeling: A pharmacophore model was generated based on the key interaction points within the DNA-binding pocket.

-

Database Screening: A large chemical compound library was screened against the pharmacophore model.

-

Molecular Docking: The hit compounds from the pharmacophore screen were then docked into the STAT3 DBD active site using molecular docking software.

-

Binding Free Energy Calculation: The binding free energies of the docked compounds were calculated to rank and select the most promising candidates for experimental validation.

References

- 1. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule compound targeting STAT3 DNA-binding domain inhibits cancer cell proliferation, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tvarditherapeutics.com [tvarditherapeutics.com]

- 4. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

inS3-54-A26: A Deep Dive into the Structure-Activity Relationship of a STAT3 DNA-Binding Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for the inS3-54 series of molecules, with a specific focus on inS3-54-A26, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. The inS3-54 series represents a novel class of inhibitors that function by directly targeting the DNA-binding domain (DBD) of STAT3, a mechanism distinct from the more commonly targeted SH2 domain. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways associated with these compounds.

Quantitative Structure-Activity Relationship Data

The following tables summarize the key quantitative data for inS3-54 and its analog, this compound, providing a comparative view of their biological activities.

Table 1: Cytotoxicity of inS3-54 Analogs

| Compound | Cell Line | Cell Type | IC50 (µM) | Assay | Citation |

| This compound | NCI-H1299 | Human Lung Cancer | 3.4 | SRB | [1] |

| This compound | Non-cancerous lung fibroblasts | Normal | 4.0 (toxic IC50) | Not Specified | [1][2] |

| inS3-54 | Cancer Cells | General | ~3.2–5.4 | Cytotoxicity Assay | [3] |

| inS3-54 | Non-cancer Cells | General | ~10–12 | Cytotoxicity Assay | [3] |

Table 2: STAT3 Inhibition by inS3-54

| Compound | Activity | IC50 (µM) | Assay | Citation |

| inS3-54 | STAT3 DNA-Binding Inhibition | ~20 | EMSA | [3] |

| inS3-54 | STAT3-dependent Luciferase Reporter | 13.8 ± 0.4 | Luciferase Reporter Assay | [3] |

| inS3-54 | STAT1 DNA-Binding Inhibition | No inhibition up to 300 µM | EMSA | [3] |

Mechanism of Action: Targeting the STAT3 DNA-Binding Domain

inS3-54 and its derivatives, including this compound, exert their effects by directly binding to the DNA-binding domain of STAT3.[4] This interaction sterically hinders the binding of STAT3 to its consensus DNA sequences in the promoters of target genes.[3][5] Notably, this mechanism of action does not interfere with the upstream activation of STAT3, such as phosphorylation at Tyr705, or its subsequent dimerization.[3][6] By preventing DNA binding, these inhibitors effectively block the transcriptional activity of STAT3, leading to the downregulation of key genes involved in cell proliferation, survival, migration, and invasion.[3][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. researchgate.net [researchgate.net]

- 6. A small molecule compound targeting STAT3 DNA-binding domain inhibits cancer cell proliferation, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Target Selectivity Profile of inS3-54 Series STAT3 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided herein pertains to the STAT3 inhibitor inS3-54 and its analog inS3-54A18 . The specific compound inS3-54-A26 was not explicitly found in the available literature. It is presumed that "this compound" may be a related compound within the same series, and the following data on inS3-54 and inS3-54A18 is presented as a comprehensive overview of this class of inhibitors.

Executive Summary

This technical guide provides a detailed analysis of the target selectivity profile of the inS3-54 series of small-molecule inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3). These inhibitors function by directly binding to the DNA-binding domain (DBD) of STAT3, thereby preventing its transcriptional activity. This guide summarizes the available quantitative data, details the experimental methodologies used for their characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell proliferation, survival, and differentiation.[1][2] Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[2][3][4] The inS3-54 series of compounds represents a novel class of STAT3 inhibitors that uniquely target the DNA-binding domain (DBD), a region previously considered "undruggable".[3][4] This guide focuses on the lead compound, inS3-54, and its optimized analog, inS3-54A18.

Target Selectivity Profile

The selectivity of the inS3-54 series has been primarily evaluated against other STAT family members, particularly STAT1, due to its high structural homology with STAT3.

Quantitative Inhibition Data

| Compound | Target | Assay Type | IC50 | Reference |

| inS3-54 | STAT3 (DNA-binding) | EMSA | ~20 µM | [1] |

| inS3-54 | STAT1 (DNA-binding) | EMSA | > 300 µM | [1] |

| inS3-54 | STAT3:DNA association | Fluorescence Polarization (FP) | 21.3 ± 6.9 µM | [5][6] |

| inS3-54 | STAT3:DNA association | Protein EMSA (PEMSA) | ~26 µM | [5][6] |

| inS3-54A18 | STAT3:DNA association | Fluorescence Polarization (FP) | 126 ± 39.7 µM | [5][6] |

| inS3-54A18 | STAT3:DNA association | Protein EMSA (PEMSA) | ~165 µM | [5][6] |

| inS3-54 | Non-cancerous lung fibroblasts | Toxicity Assay | 4.0 µM | [7] |

Mechanism of Action

inS3-54 and its analogs directly bind to the DNA-binding domain of STAT3.[1][3] This interaction physically obstructs the binding of STAT3 to its consensus DNA sequences in the promoters of target genes.[1][8] Importantly, this mechanism of action does not interfere with the upstream activation of STAT3, such as phosphorylation at Tyr705, or its subsequent dimerization.[1][2]

Signaling Pathway

Caption: The STAT3 signaling pathway and the inhibitory action of inS3-54.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

This assay was utilized to determine the inhibitory effect of inS3-54 on the DNA-binding activity of STAT3.

-

Principle: EMSA detects protein-DNA interactions. A radiolabeled or fluorescently labeled DNA probe containing the STAT3 binding site is incubated with purified STAT3 protein in the presence or absence of the inhibitor. The protein-DNA complexes migrate slower than the free probe during non-denaturing polyacrylamide gel electrophoresis.

-

Protocol Outline:

-

A double-stranded DNA probe containing the STAT3 consensus binding site is labeled (e.g., with ³²P or a fluorescent dye).

-

Recombinant human STAT3 protein is incubated with the labeled probe in a binding buffer.

-

Increasing concentrations of inS3-54 are added to the reaction mixtures.

-

The samples are subjected to non-denaturing polyacrylamide gel electrophoresis.

-

The gel is visualized to detect the shift in mobility of the labeled probe, indicating protein-DNA binding. The intensity of the shifted band is quantified to determine the IC50 value.

-

For selectivity assessment, the same experiment is performed with STAT1 protein.[1]

-

Fluorescence Polarization (FP) Assay

This high-throughput assay was developed to screen for and characterize inhibitors of the STAT3:DNA interaction.[5]

-

Principle: FP measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled DNA probe tumbles rapidly in solution, resulting in low polarization. When a large protein like STAT3 binds to the probe, the complex tumbles slower, leading to an increase in polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.

-

Protocol Outline:

-

A fluorescently labeled DNA probe is incubated with a truncated STAT3 protein (e.g., STAT3¹²⁷⁻⁶⁸⁸).

-

The baseline fluorescence polarization is measured.

-

Increasing concentrations of the test compound (e.g., inS3-54, inS3-54A18) are added.

-

The fluorescence polarization is measured after a defined incubation period (e.g., 24 hours).

-

A decrease in polarization indicates inhibition of the STAT3:DNA interaction, from which an IC50 value can be calculated.[5][6]

-

Experimental Workflow Diagram

Caption: Workflow for characterizing STAT3 DNA-binding domain inhibitors.

Cellular Activity and Downstream Effects

inS3-54 has been shown to inhibit the expression of several STAT3 downstream target genes that are critical for tumor progression.[1][8]

Inhibition of Target Gene Expression

Treatment of cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer) with inS3-54 resulted in decreased protein levels of:

-

Cyclin D1

-

Survivin

-

VEGF

-

MMP-2

-

MMP-9

-

Twist[1]

This demonstrates that by inhibiting the DNA-binding of STAT3, inS3-54 effectively blocks its transcriptional output.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays confirmed that inS3-54 reduces the association of STAT3 with the promoters of its target genes, such as Twist and cyclin D1, within the cellular context.[8]

Conclusion

The inS3-54 series of small-molecule inhibitors represents a promising class of therapeutics that selectively target the DNA-binding domain of STAT3. The lead compound, inS3-54, demonstrates high selectivity for STAT3 over STAT1 and effectively inhibits STAT3-mediated gene transcription in cancer cells. While further optimization led to the development of analogs like inS3-54A18, a comprehensive selectivity profile against a broader panel of kinases and other off-targets would be beneficial for future clinical development. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and characterization of this and other novel STAT3 DBD inhibitors.

References

- 1. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule compound targeting STAT3 DNA-binding domain inhibits cancer cell proliferation, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

The STAT3 Inhibitor inS3-54-A26: A Technical Guide to its Impact on Cancer Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that is often persistently activated in a wide variety of human cancers.[1][2][3] This constitutive activation drives the expression of genes essential for tumor cell proliferation, survival, invasion, and angiogenesis, making STAT3 a highly attractive target for cancer therapy.[1][2][3] This technical guide focuses on this compound, a small molecule inhibitor of STAT3, and its effects on cancer cell signaling. While detailed published data specifically for "this compound" is limited, it is a commercially available compound closely related to the well-characterized STAT3 inhibitors inS3-54 and its optimized analog, inS3-54A18. The data presented herein is primarily derived from studies on these closely related and structurally similar compounds and is expected to be representative of the activity of this compound.

This compound and its analogs are novel STAT3 inhibitors that function by targeting the DNA-binding domain (DBD) of STAT3.[1][4] This mechanism is distinct from many other STAT3 inhibitors that target the SH2 domain, which is involved in STAT3 dimerization. By binding to the DBD, this compound prevents STAT3 from binding to the promoter regions of its target genes, thereby inhibiting their transcription.[1][5]

Mechanism of Action: Targeting the STAT3 DNA-Binding Domain

The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their respective receptors on the cell surface. This leads to the activation of Janus kinases (JAKs), which then phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[1] Phosphorylated STAT3 monomers then dimerize via reciprocal SH2 domain-phosphotyrosine interactions and translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[1]

This compound and its analogs circumvent the initial stages of this cascade and instead directly interfere with the final, critical step of transcriptional activation. Biochemical analyses have shown that these inhibitors selectively inhibit the binding of STAT3 to DNA without affecting the phosphorylation-mediated activation or dimerization of STAT3.[1][3] This targeted approach of inhibiting the DNA-binding activity of STAT3 offers a specific means of blocking its function.[1] An optimized version, inS3-54A18, was developed to improve specificity and pharmacological properties over the parent compound inS3-54.[6]

Quantitative Effects on Cancer Cells

inS3-54 and its derivatives have demonstrated potent anti-cancer effects across various cancer cell lines, particularly those with constitutively active STAT3. These inhibitors have been shown to preferentially suppress the proliferation of cancer cells over non-cancerous cells.[1]

Table 1: Cytotoxicity of inS3-54 in Cancer and Non-Cancer Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| A549 | Lung Cancer | ~3.2 - 5.4 |

| H1299 | Lung Cancer | ~3.2 - 5.4 |

| MDA-MB-231 | Breast Cancer | ~3.2 - 5.4 |

| MDA-MB-468 | Breast Cancer | ~3.2 - 5.4 |

| IMR90 | Non-cancer Lung Fibroblast | ~10 - 12 |

| MCF10A1 | Non-cancer Mammary Epithelial | ~10 - 12 |

| Data derived from studies on inS3-54.[1] |

Table 2: Inhibition of STAT3 DNA-Binding Activity by inS3-54

| Assay | IC50 (µM) |

| Electrophoretic Mobility Shift Assay (EMSA) | ~20 |

| Luciferase Reporter Assay | ~15.8 |

| Data derived from studies on inS3-54.[1] |

Impact on Cancer Cell Phenotypes

Beyond inhibiting proliferation, this compound and its analogs affect multiple aspects of cancer cell behavior that contribute to malignancy.

-

Induction of Apoptosis: Treatment with these inhibitors has been shown to induce apoptosis in cancer cells in a dose-dependent manner.[1] This is a critical mechanism for eliminating cancer cells.

-

Inhibition of Cell Migration and Invasion: STAT3 plays a crucial role in cell motility. inS3-54 has been demonstrated to inhibit the migration and invasion of cancer cells, which is key to preventing metastasis.[1]

-

Downregulation of STAT3 Target Genes: By preventing STAT3 from binding to DNA, this compound and its analogs decrease the expression of key downstream target genes that are involved in cell cycle progression, survival, and angiogenesis. These include:

-

Cyclin D1

-

Survivin

-

VEGF

-

MMP-2

-

MMP-9

-

Twist[1]

-

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound and its analogs.

Cell Viability (Cytotoxicity) Assay

This assay is used to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).

-

Cell Seeding: Cancer and non-cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (or the analog) for 72 hours.

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The formazan crystals formed by viable cells are then dissolved in DMSO.

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated by plotting the percentage of cell viability against the inhibitor concentration.

Wound-Healing (Migration) Assay

This assay assesses the effect of the inhibitor on cell migration.

-

Cell Culture: Cells are grown to a confluent monolayer in 6-well plates.

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.

-

Compound Treatment: The cells are then washed to remove dislodged cells and treated with this compound at various concentrations.

-

Imaging: The wound closure is monitored and photographed at different time points (e.g., 0, 12, and 24 hours).

-

Data Analysis: The rate of wound closure is quantified by measuring the area of the wound at each time point.

Matrigel Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

-

Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel.

-

Cell Seeding: Cells are seeded in the upper chamber in a serum-free medium containing the inhibitor. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).

-

Incubation: The plate is incubated for 24-48 hours.

-

Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

Western Blot Analysis

This technique is used to detect the levels of specific proteins.

-

Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, total STAT3, Cyclin D1, Survivin, and a loading control like actin).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising class of STAT3 inhibitors with a distinct mechanism of action that involves the direct inhibition of the STAT3 DNA-binding domain. The available data on its closely related analogs, inS3-54 and inS3-54A18, demonstrate potent and selective anti-cancer activity through the induction of apoptosis, inhibition of cell proliferation, migration, and invasion, and the downregulation of key STAT3 target genes. These findings underscore the therapeutic potential of targeting the STAT3 DBD in cancers with aberrant STAT3 signaling. Further investigation into the specific pharmacological properties of this compound is warranted to fully elucidate its clinical potential.

References

- 1. CheMondis Marketplace [chemondis.com]

- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medkoo.com [medkoo.com]

- 6. inS3-54A18, MedChemExpress 50 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]

In-Depth Technical Guide: Downstream Target Gene Modulation by the STAT3 Inhibitor inS3-54-A26 and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling, and its constitutive activation is a hallmark of many human cancers. The small molecule inhibitor inS3-54 and its analogs, including inS3-54-A26, represent a promising therapeutic strategy by directly targeting the DNA-binding domain (DBD) of STAT3. This mechanism effectively abrogates the transcriptional activation of key downstream target genes involved in cell proliferation, survival, angiogenesis, and metastasis. This technical guide delineates the impact of this inhibitor class on its downstream gene targets, provides detailed experimental methodologies for key assays, and visualizes the associated signaling pathways and workflows.

Mechanism of Action: Targeting the STAT3 DNA-Binding Domain

The JAK/STAT signaling pathway is a principal route for extracellular cytokine and growth factor signals to the nucleus, culminating in the transcriptional regulation of target genes. Upon activation, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences in the promoters of its target genes.

Inhibitors of the inS3-54 class function by binding to the DNA-binding domain of STAT3. This interaction sterically hinders the association of STAT3 with its cognate DNA promoter regions, thereby preventing the initiation of transcription of its downstream targets. A key feature of this mechanism is its specificity; it does not impede the upstream activation or dimerization of STAT3, but rather selectively blocks its transcriptional activity.[1]

Downstream Target Gene Expression Analysis

Treatment of cancer cell lines with inS3-54 results in a marked decrease in the expression of several critical STAT3 downstream target genes. The following table summarizes the observed effects on protein and mRNA levels in A549 (non-small cell lung cancer) and MDA-MB-231 (breast cancer) cell lines.

| Target Gene | Protein Family/Function | Observed Effect on Protein Expression (Western Blot) | Observed Effect on mRNA Expression (qRT-PCR) | Cell Lines Tested |

| Cyclin D1 | Cell Cycle Regulation | Decreased | Decreased | A549, MDA-MB-231 |

| Survivin | Apoptosis Inhibition | Decreased | Decreased | A549, MDA-MB-231 |

| VEGF | Angiogenesis | Decreased | Decreased | A549, MDA-MB-231 |

| MMP-2 | Extracellular Matrix Remodeling, Metastasis | Decreased | Decreased | A549, MDA-MB-231 |

| MMP-9 | Extracellular Matrix Remodeling, Metastasis | Decreased | Decreased | A549, MDA-MB-231 |

| Twist | Epithelial-Mesenchymal Transition, Metastasis | Decreased | Decreased | A549, MDA-MB-231 |

Note: The quantitative data from qRT-PCR experiments were presented in Supplemental Figure S5 of the original publication by Huang W, et al. (2014), which was not directly accessible. The table reflects the qualitative findings reported in the main text.

Experimental Protocols

Western Blot Analysis for Downstream Target Protein Expression

This protocol outlines the methodology used to determine the effect of inS3-54 on the protein levels of STAT3 downstream targets.

-

Cell Culture and Treatment: A549 and MDA-MB-231 cells were cultured in appropriate media. Cells were treated with varying concentrations of inS3-54 or a vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).

-

Cell Lysis: Post-treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific for Cyclin D1, Survivin, VEGF, MMP-2, MMP-9, Twist, and a loading control (e.g., β-actin).

-

Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol was employed to demonstrate that inS3-54 inhibits the binding of STAT3 to the promoter regions of its target genes.

-

Cross-linking: A549 cells were treated with inS3-54 or vehicle control. The cells were then treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The cross-linking reaction was quenched with glycine.

-

Cell Lysis and Chromatin Shearing: Cells were lysed, and the nuclei were isolated. The chromatin was sheared to an average size of 200-1000 bp by sonication.

-

Immunoprecipitation: The sheared chromatin was pre-cleared with protein A/G agarose beads. A portion of the chromatin was saved as input control. The remaining chromatin was incubated overnight at 4°C with an anti-STAT3 antibody or a non-specific IgG control. The antibody-protein-DNA complexes were then captured using protein A/G agarose beads.

-

Washing and Elution: The beads were washed sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding. The protein-DNA complexes were then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links were reversed by heating at 65°C in the presence of high salt. The DNA was then purified using phenol-chloroform extraction and ethanol precipitation.

-

qPCR Analysis: The purified DNA was used as a template for quantitative real-time PCR (qPCR) with primers specific for the promoter regions of Twist and Cyclin D1. The enrichment of these promoter regions was calculated relative to the input and normalized to the IgG control.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for ChIP-qPCR

Caption: Chromatin Immunoprecipitation (ChIP)-qPCR Workflow.

References

The Role of inS3-54-A26 in the Induction of Apoptosis: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule inS3-54-A26 and its significant role in inducing apoptosis, primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the mechanism of action, supporting quantitative data, and detailed experimental protocols.

Core Mechanism: Targeting the STAT3 DNA-Binding Domain

This compound is a small molecule inhibitor that specifically targets the DNA-binding domain of STAT3.[1] By interfering with the ability of STAT3 to bind to its target gene promoters, this compound effectively inhibits the transcription of various genes crucial for tumor cell survival and proliferation.[1] This inhibitory action is central to its pro-apoptotic effects.

The STAT3 signaling pathway is a critical regulator of cellular processes, and its constitutive activation is a hallmark of many cancers. Activated STAT3 promotes the transcription of anti-apoptotic genes, such as those encoding for Bcl-2, Bcl-xL, and Survivin, thereby contributing to tumorigenesis and resistance to therapy.[2] By blocking STAT3's transcriptional activity, this compound disrupts this survival mechanism, leading to the induction of apoptosis in cancer cells.

Quantitative Analysis of Apoptosis Induction

The pro-apoptotic activity of this compound has been demonstrated in various cancer cell lines. The induction of apoptosis occurs in a dose-dependent manner. Key experimental findings are summarized below.

| Cell Line | Treatment | Method | Result | Reference |

| A549 (Lung Carcinoma) | inS3-54 (72h) | ELISA-based Apoptosis Assay | Dose-dependent increase in apoptosis | [1] |

| MDA-MB-231 (Breast Cancer) | inS3-54 (72h) | ELISA-based Apoptosis Assay | Dose-dependent increase in apoptosis | [1] |

| MDA-MB-468 (Breast Cancer) | inS3-54 (72h) | Western Blot (PARP Cleavage) | Increased cleavage of PARP | [1] |

Signaling Pathway of this compound-Induced Apoptosis

The mechanism by which this compound induces apoptosis is initiated by its binding to the DNA-binding domain of STAT3. This prevents STAT3 from regulating the expression of its target genes, including key anti-apoptotic proteins. The subsequent decrease in the levels of these survival proteins shifts the cellular balance towards apoptosis, leading to the activation of the caspase cascade and the execution of programmed cell death.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that have characterized the pro-apoptotic role of this compound are provided below.

Cell Culture and Treatment

-

Cell Lines: A549 (human lung carcinoma), MDA-MB-231, and MDA-MB-468 (human breast adenocarcinoma) cells are commonly used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For apoptosis assays, cells are seeded in multi-well plates and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells are then incubated for the desired period (e.g., 72 hours).

ELISA-based Apoptosis Assay

This assay quantitatively determines the cytoplasmic histone-associated DNA fragments (nucleosomes) generated during apoptosis.

-

Cell Lysis: After treatment, the cell culture medium is removed, and the cells are lysed according to the manufacturer's protocol of a commercially available cell death detection ELISA kit.

-

ELISA Procedure:

-

An aliquot of the cell lysate is transferred to a streptavidin-coated microplate.

-

A mixture of anti-histone-biotin and anti-DNA-peroxidase (POD) antibodies is added to each well.

-

The plate is incubated to allow the formation of a sandwich complex of the histone part of the nucleosome and the anti-histone antibody, and the DNA part of the nucleosome and the anti-DNA-POD antibody.

-

After washing to remove unbound antibodies, a substrate solution (e.g., ABTS) is added.

-

The absorbance is measured at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The absorbance is directly proportional to the amount of nucleosomes in the sample.

-

Western Blot for PARP Cleavage

Poly (ADP-ribose) polymerase (PARP) is a key substrate for activated caspases, and its cleavage is a hallmark of apoptosis.

-

Protein Extraction: Following treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody specific for PARP overnight at 4°C. An antibody that recognizes both the full-length (116 kDa) and the cleaved fragment (89 kDa) is used.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Conclusion

This compound represents a promising class of anti-cancer agents that function by inducing apoptosis through the targeted inhibition of the STAT3 signaling pathway. Its ability to disrupt the DNA-binding activity of STAT3 leads to the downregulation of key anti-apoptotic proteins, ultimately triggering programmed cell death in cancer cells. The experimental evidence robustly supports its dose-dependent pro-apoptotic effects. Further research and development of this compound and similar STAT3 inhibitors are warranted to explore their full therapeutic potential in oncology.

References

The STAT3 Pathway as a Therapeutic Target: An In-depth Technical Guide to inS3-54-A26 (inS3-54A18)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the inhibitory effects of the small molecule inS3-54-A26 (also referred to as inS3-54A18). This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including cell proliferation, survival, differentiation, and angiogenesis.[1] Under normal physiological conditions, STAT3 activation is a transient process, initiated by cytokines and growth factors. However, the persistent activation of STAT3 is a hallmark of numerous human cancers, where it drives tumor progression, metastasis, and confers resistance to therapy.[2][3] This aberrant, constitutive activation makes STAT3 an attractive target for cancer therapeutic intervention.[3]

The canonical STAT3 signaling cascade is initiated by the binding of ligands, such as interleukins (e.g., IL-6) and growth factors (e.g., EGF), to their corresponding cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705).[3] This phosphorylation event induces the formation of STAT3 homodimers, which then translocate from the cytoplasm to the nucleus. Inside the nucleus, the STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[3]

inS3-54A18: A Targeted Inhibitor of the STAT3 DNA-Binding Domain

inS3-54A18 is a potent and specific small-molecule inhibitor of STAT3.[2][4] It is an optimized lead compound derived from its predecessor, inS3-54.[2][4] Unlike many other STAT3 inhibitors that target the SH2 domain to prevent dimerization, inS3-54A18 uniquely functions by directly targeting the DNA-binding domain (DBD) of STAT3.[2][4] This mechanism of action prevents the STAT3 dimer from binding to its target gene promoters, thereby inhibiting the transcription of downstream genes critical for tumor growth and survival.[2][4] Notably, inS3-54A18 does not interfere with the upstream activation steps of STAT3, such as tyrosine phosphorylation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for inS3-54 and its optimized derivative, inS3-54A18.

Table 1: In Vitro Efficacy of inS3-54 and inS3-54A18

| Compound | Assay | Target | IC50 Value | Reference |

| inS3-54 | Electrophoretic Mobility Shift Assay (EMSA) | STAT3 DNA Binding | ~20 µM | [5] |

| inS3-54 | STAT3-dependent Luciferase Reporter Assay | STAT3 Transcriptional Activity | ~15.8 µM | [5] |

| inS3-54A18 | Fluorescence Polarization Assay | STAT3 DNA Binding | 126 ± 39.7 µM | [1] |

| inS3-54A18 | STAT3-dependent Luciferase Reporter Assay | STAT3 Transcriptional Activity | ~11 µM | [1] |

Table 2: Cellular Effects of inS3-54A18

| Cell Line | Assay | Effect | Concentration | Reference |

| A549 (Lung Carcinoma) | Wound Healing Assay | 64% wound healing | 5 µM | |

| MDA-MB-231 (Breast Cancer) | Wound Healing Assay | 76% wound healing | 5 µM | |

| A549 (Lung Carcinoma) | Wound Healing Assay | 47% wound healing | 10 µM | |

| MDA-MB-231 (Breast Cancer) | Wound Healing Assay | 39% wound healing | 10 µM |

Table 3: In Vivo Efficacy of inS3-54A18

| Animal Model | Treatment | Outcome | Reference |

| Mouse xenograft model of A549 cells | 200 mg/kg, p.o. | Inhibition of tumor growth and metastasis |

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the STAT3 signaling pathway and the experimental workflows used to characterize STAT3 inhibitors.

Detailed Experimental Protocols

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is used to determine if an inhibitor affects the upstream phosphorylation of STAT3.

-

Cell Lysis:

-

Treat cells with the desired concentrations of inS3-54A18 for the specified time.

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

This assay directly measures the ability of STAT3 to bind to a specific DNA probe and is used to assess the inhibitory effect of compounds on this interaction.

-

Probe Labeling:

-

Synthesize a double-stranded DNA oligonucleotide containing the STAT3 consensus binding site.

-

Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).

-

-

Binding Reaction:

-

Prepare nuclear extracts from cells with activated STAT3.

-

In a reaction tube, combine the nuclear extract, a binding buffer (containing glycerol, salts, and a non-specific DNA competitor like poly(dI-dC)), and varying concentrations of inS3-54A18.

-

Incubate the reaction mixture to allow for inhibitor binding to STAT3.

-

Add the labeled DNA probe and incubate to allow for STAT3-DNA binding.

-

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Perform electrophoresis to separate the protein-DNA complexes from the free probe.

-

-

Detection:

-

If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

If using a non-radioactive probe, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

-

A "shift" in the mobility of the labeled probe indicates the formation of a STAT3-DNA complex. A decrease in this shift in the presence of inS3-54A18 indicates inhibition of DNA binding.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to confirm that an inhibitor blocks the binding of a transcription factor to its target gene promoters within the context of the cell.

-

Cross-linking and Chromatin Preparation:

-

Treat cells with inS3-54A18.

-

Cross-link proteins to DNA by adding formaldehyde directly to the cell culture media.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 base pairs.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the chromatin with an antibody specific for STAT3 overnight at 4°C. A negative control with a non-specific IgG antibody should also be included.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by heating the samples in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analyze the enrichment of specific STAT3 target gene promoters (e.g., c-Myc, Cyclin D1) in the immunoprecipitated DNA by quantitative PCR (qPCR). A decrease in the amount of promoter DNA in the inS3-54A18-treated samples compared to the control indicates that the inhibitor has blocked STAT3 binding to these promoters in the cell.

-

Conclusion

inS3-54A18 represents a promising therapeutic agent that targets a key vulnerability in many cancers: the constitutive activation of the STAT3 signaling pathway. Its unique mechanism of inhibiting the DNA-binding domain of STAT3 provides a specific and effective means of shutting down the transcriptional program that drives tumor progression. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further understand and exploit the therapeutic potential of STAT3 inhibition.

References

- 1. oncotarget.com [oncotarget.com]

- 2. researchgate.net [researchgate.net]

- 3. tvarditherapeutics.com [tvarditherapeutics.com]

- 4. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

The STAT3 DNA-Binding Domain Inhibitor inS3-54-A26: A Technical Overview in Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling cascades that regulate a host of pro-oncogenic processes.[1][2] Constitutively activated STAT3 is a hallmark of numerous human cancers, correlating with advanced disease stages and poor prognosis.[1] This has rendered STAT3 an attractive, albeit challenging, therapeutic target. A novel class of STAT3 inhibitors targeting its DNA-binding domain (DBD) has emerged, offering a distinct mechanism to abrogate STAT3-mediated gene transcription. This document provides a technical guide to inS3-54-A26 and its closely related parent compound, inS3-54, and its optimized derivative, inS3-54A18, in various cancer models. Due to the limited specific data available for this compound, this guide leverages the more extensive research on its parent and derivative compounds to provide a comprehensive understanding of its potential therapeutic applications.

Mechanism of Action

Unlike many STAT3 inhibitors that target the SH2 domain to prevent dimerization, inS3-54 and its derivatives function by directly binding to the DNA-binding domain of STAT3.[1][3] This interaction selectively inhibits the binding of STAT3 to the promoter regions of its target genes, thereby downregulating their expression.[1] Crucially, this mechanism of action does not interfere with the upstream activation of STAT3, such as phosphorylation at Tyr705, or its subsequent dimerization.[1] This targeted approach promises a more specific inhibition of STAT3's transcriptional activity.

Signaling Pathway

The canonical JAK-STAT signaling pathway, which is targeted by inS3-54 and its analogs, is a primary route for cytokine and growth factor signaling. The diagram below illustrates the key steps of this pathway and the point of intervention for these inhibitors.

Data Presentation

In Vitro Efficacy: Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of inS3-54 and this compound in various cancer and non-cancer cell lines. The data demonstrates a preferential cytotoxic effect on cancer cells with constitutively active STAT3.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| inS3-54 | A549 | Lung Cancer | 3.2 - 5.4 | [1][3] |

| H1299 | Lung Cancer | 3.2 - 5.4 | [1][3] | |

| MDA-MB-231 | Breast Cancer | 3.2 - 5.4 | [1][3] | |

| MDA-MB-468 | Breast Cancer | 3.2 - 5.4 | [1][3] | |

| IMR90 | Non-cancer Lung Fibroblast | 10 - 12 | [1][3] | |

| MCF10A1 | Non-cancer Mammary Epithelial | 10 - 12 | [1][3] | |

| This compound | NCI-H1299 | Lung Cancer | 3.4 | [4] |

| Non-cancerous Lung Fibroblasts | Normal | 4.0 (toxic IC50) | [4] |

In Vitro Efficacy: Migration and Invasion

inS3-54 has demonstrated the ability to inhibit the migration and invasion of cancer cells, key processes in metastasis.

| Cell Line | Assay | Treatment | Result | Reference |

| A549 | Wound Healing | 10 µM inS3-54 for 24h | Wound healing reduced to 42% compared to 57% in control. | [1] |

| 20 µM inS3-54 for 24h | Wound healing further reduced to 23%. | [1] | ||

| MDA-MB-231 | Wound Healing | 10 µM inS3-54 for 24h | Wound healing reduced to 77% compared to 95% in control. | [1] |

| 20 µM inS3-54 for 24h | Wound healing further reduced to 39%. | [1] | ||

| A549 | Matrigel Invasion | 10 µM inS3-54 for 6h | Invasion reduced to 67% of control. | [5] |

| 20 µM inS3-54 for 6h | Invasion reduced to 49% of control. | [5] | ||

| MDA-MB-231 | Matrigel Invasion | 10 µM inS3-54 for 6h | Invasion reduced to 52% of control. | [5] |

| 20 µM inS3-54 for 6h | Invasion reduced to 24% of control. | [5] |

In Vivo Efficacy

The optimized derivative, inS3-54A18, has shown significant anti-tumor and anti-metastatic activity in a preclinical xenograft model.

| Compound | Cancer Model | Treatment | Outcome | Reference |

| inS3-54A18 | A549 Lung Xenograft | 200 mg/kg, orally | Inhibition of tumor growth and metastasis. | [6] |

Experimental Protocols

Cell Culture and Cytotoxicity Assay

-

Cell Lines and Culture: Human cancer cell lines (e.g., A549, MDA-MB-231) and non-cancerous cell lines (e.g., IMR90) are maintained in appropriate media (e.g., DMEM for MDA-MB-231, L-15 for others) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or related compounds for 48-72 hours.

-

Viability Assessment: Cell viability is assessed using a standard MTT or XTT assay. The absorbance is measured using a microplate reader.

-

IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.[8]

Wound Healing (Migration) Assay

-

Cell Seeding: Cells are seeded in 6-well plates and grown to form a confluent monolayer.[9]

-

Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.[10]

-

Treatment and Imaging: The cells are washed to remove detached cells and then incubated with media containing the test compound or vehicle control. The wound closure is monitored and imaged at different time points (e.g., 0, 8, 16, 24 hours) using a microscope.[7]

-

Quantification: The area of the wound is measured at each time point, and the rate of wound closure is calculated to determine cell migration.[11]

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: The chromatin is incubated with an antibody specific to STAT3, which is coupled to magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the STAT3-bound chromatin is eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

qPCR Analysis: Quantitative PCR is performed on the purified DNA using primers specific for the promoter regions of known STAT3 target genes (e.g., Cyclin D1, Twist) to quantify the amount of STAT3 binding.[12]

Conclusion

The STAT3 inhibitor this compound, along with its parent compound inS3-54 and optimized derivative inS3-54A18, represents a promising class of anti-cancer agents. Their unique mechanism of targeting the STAT3 DNA-binding domain offers a specific approach to inhibit the transcription of oncogenic genes. The available data demonstrates their potential to preferentially kill cancer cells, inhibit key processes of metastasis, and suppress tumor growth in vivo. Further investigation into the efficacy of this compound across a broader range of cancer models, including patient-derived xenografts, is warranted to fully elucidate its therapeutic potential. The detailed protocols provided herein serve as a guide for researchers to further explore the activity of this and similar compounds.

References

- 1. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tvarditherapeutics.com [tvarditherapeutics.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Migration Rate Inhibition of Breast Cancer Cells Treated by Caffeic Acid and Caffeic Acid Phenethyl Ester: An In Vitro Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Methodological & Application

Application Notes and Protocols for inS3-54-A26, a STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that is frequently overactivated in a wide array of human cancers.[1][2] The constitutive activation of STAT3 promotes tumor cell proliferation, survival, invasion, and angiogenesis, making it a compelling target for cancer therapy.[1][2] inS3-54-A26 is a small molecule inhibitor that specifically targets the DNA-binding domain (DBD) of STAT3.[1][3][4] By binding to the DBD, this compound prevents STAT3 from associating with its target gene promoters, thereby inhibiting the transcription of key genes involved in tumorigenesis, such as cyclin D1, survivin, VEGF, MMP-2, and MMP-9.[1][4] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound functions by non-covalently binding to the DNA-binding domain of STAT3. This interaction sterically hinders the binding of STAT3 to the consensus DNA sequences in the promoter regions of its target genes.[1][4] Consequently, the transcription of genes that regulate cell cycle progression, apoptosis, and metastasis is downregulated. It is important to note that this compound does not affect the phosphorylation or dimerization of STAT3.[2]

Data Presentation

In Vitro Efficacy of this compound

The inhibitory activity of this compound has been quantified across various human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50) values from cytotoxicity assays are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| NCI-H1299 | Non-Small Cell Lung Cancer | 3.4 | Cytotoxicity assessed as inhibition of cell proliferation.[5] |

| A549 | Non-Small Cell Lung Cancer | 3.2 - 5.4 | Cancer cells are more sensitive to inS3-54.[6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.2 - 5.4 | Cancer cells are more sensitive to inS3-54.[6] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 3.2 - 5.4 | Cancer cells are more sensitive to inS3-54.[6] |

| IMR90 | Normal Lung Fibroblast | 4.0, 10 - 12 | Toxic IC50 for non-cancerous lung fibroblasts.[5][6] |

| MCF10A | Non-tumorigenic Breast Epithelial | 10 - 12 | Non-cancer cells are less sensitive to inS3-54.[6] |

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is designed to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., A549, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is for detecting the expression levels of STAT3 and its downstream target proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (STAT3, p-STAT3 (Tyr705), Cyclin D1, Survivin, VEGF, MMP-2, MMP-9, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with various concentrations of this compound for 24-48 hours.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is to determine if this compound inhibits the binding of STAT3 to the promoter regions of its target genes.

Materials:

-

Cancer cell lines

-

This compound

-

Formaldehyde (1% final concentration for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis buffer

-

Sonication equipment

-

STAT3 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

ChIP wash buffers

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

qPCR primers for the promoter regions of STAT3 target genes (e.g., Cyclin D1, Survivin)

-

qPCR master mix and instrument

Procedure:

-

Treat cells with this compound for the desired time.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with a STAT3 antibody overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating with proteinase K.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Quantify the enrichment of target gene promoters by qPCR.

Visualizations

Caption: STAT3 Signaling Pathway and Inhibition by this compound.

Caption: In Vitro Assay Workflow for this compound.

References

- 1. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule compound targeting STAT3 DNA-binding domain inhibits cancer cell proliferation, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for inS3-54-A26 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of inS3-54-A26, a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in cancer cell culture. The protocols detailed below are based on published research and are intended to assist in the investigation of STAT3 signaling and the anti-cancer effects of its inhibition.

Introduction

This compound is a cell-permeable compound that targets the DNA-binding domain of STAT3, thereby inhibiting its transcriptional activity.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, promoting cell proliferation, survival, migration, and invasion.[2][3] By blocking STAT3's ability to bind to DNA, this compound effectively downregulates the expression of key downstream target genes involved in tumorigenesis, such as cyclin D1, survivin, VEGF, MMP-2, and MMP-9.[2][3] These notes provide detailed protocols for the culture of relevant cancer cell lines and the application of this compound in key cellular assays.

Data Presentation

Table 1: Cell Lines for this compound Treatment

| Cell Line | Cancer Type | Recommended Culture Medium | Key Characteristics |

| A549 | Non-small cell lung cancer | F-12K Medium + 10% FBS | Adherent, epithelial-like morphology.[4] |

| MDA-MB-231 | Triple-negative breast cancer | DMEM + 10% FBS | Adherent, spindle-shaped morphology; highly invasive.[5][6] |

Table 2: this compound Treatment Conditions for Cellular Assays

| Assay | Cell Line | This compound Concentration | Incubation Time | Purpose |

| Cell Viability/Proliferation | A549, MDA-MB-231 | 3.2 - 5.4 µM (IC50) | 72 hours | To determine the cytotoxic and anti-proliferative effects.[3] |

| Wound Healing (Migration) | A549, MDA-MB-231 | 10 - 20 µM | 24 hours | To assess the inhibition of cell migration.[3][7] |

| Matrigel Invasion | A549, MDA-MB-231 | 10 - 20 µM | 6 hours | To evaluate the inhibition of cancer cell invasion.[8] |

| Western Blot | A549, MDA-MB-231 | Varies (e.g., 10-30 µM) | Varies (e.g., 24 hours) | To analyze the expression of STAT3 and its downstream targets.[3] |

| IL-6 Stimulated STAT3 Activation | Serum-starved A549 | Pre-treatment with this compound | Varies | To assess the inhibition of cytokine-induced STAT3 phosphorylation.[9] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the STAT3 signaling pathway.

Caption: Mechanism of this compound in the STAT3 signaling pathway.

Experimental Protocols

General Cell Culture and Passaging

a. A549 Cells

-

Culture Medium: ATCC-formulated F-12K Medium supplemented with 10% fetal bovine serum (FBS).

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Passaging:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Rinse the cell layer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Add 0.25% (w/v) Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.[4]

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at a subcultivation ratio of 1:3 to 1:6.

-

b. MDA-MB-231 Cells

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.[5]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5]

-

Passaging:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash cells once with DPBS.

-

Add 0.05% Trypsin-EDTA and incubate for 3-5 minutes at 37°C.[10]

-

Add complete medium to inactivate trypsin, collect the cells, and centrifuge.

-

Resuspend the pellet and plate at a subcultivation ratio of 1:2 to 1:3.[6]

-

Preparation of this compound Stock Solution

-

Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

-

Store the stock solution in aliquots at -20°C.

-

For experiments, dilute the stock solution to the desired final concentration in the culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the IC50 of this compound.

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

-

Seed A549 or MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-